molecular formula C12H19ClN2O B1398367 2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride CAS No. 1236257-21-8

2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride

Cat. No.: B1398367
CAS No.: 1236257-21-8
M. Wt: 242.74 g/mol
InChI Key: VJDQCXQLIIEFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical and Environmental Science Applications

1. Detection and Analysis of Toxic Compounds:

  • The development of biosensors for detecting acrylamide, a potentially neurotoxic and carcinogenic compound in processed foods, highlights the importance of sensitive and specific methods for the analysis of hazardous substances in food and environmental samples. Similar methodologies could be applied to the detection of "2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride" or its metabolites in various matrices (Pundir, Yadav, & Chhillar, 2019).

2. Occurrence and Fate in the Environment:

  • Studies on synthetic phenolic antioxidants have been conducted to understand their environmental occurrence, fate, human exposure, and toxicity. Such research indicates the widespread presence of these compounds in indoor and outdoor environments and suggests potential health risks. This framework could guide research on similar compounds, including "this compound," to evaluate their environmental impact and human health implications (Liu & Mabury, 2020).

Pharmacological and Toxicological Research

1. Drug Synthesis and Pharmacology:

  • The practical synthesis of intermediate compounds for pharmaceutical applications, such as 2-Fluoro-4-bromobiphenyl, demonstrates the importance of developing efficient and cost-effective synthetic routes. These methods can be essential for producing pharmacologically active compounds, potentially including "this compound" (Qiu et al., 2009).

2. Analysis of Carcinogenic Compounds:

  • The analysis of biomarkers like N-deoxyguanosine-C8-4-aminobiphenyl in biological matrices is crucial for assessing the risk of cancer associated with exposure to carcinogens. Techniques and findings from this area of research could inform studies on related compounds, including the detection and quantification of potential metabolites of "this compound" in biological systems (Chen, Zhang, & Vouros, 2018).

Properties

IUPAC Name

2-amino-3-methyl-N-(4-methylphenyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-8(2)11(13)12(15)14-10-6-4-9(3)5-7-10;/h4-8,11H,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDQCXQLIIEFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.